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molecular formula C8H8ClF2N B8695927 2-(3-Chlorophenyl)-2,2-difluoroethylamine

2-(3-Chlorophenyl)-2,2-difluoroethylamine

Cat. No. B8695927
M. Wt: 191.60 g/mol
InChI Key: ZKKOMRFQUJVOOR-UHFFFAOYSA-N
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Patent
US07550474B2

Procedure details

2-(3-chlorophenyl)-2,2-difluoroethylamine hydrochloride (1.65 g, 7.23 mmol), as prepared in the previous step, was taken up with 2.5 M NaOH (4 mL) and extracted with ether (1×8 mL, 1×4 mL). The combined organic layers were dried (Na2SO4) and briefly concentrated to provide 1.44 g (quant. yield) of the title compound as a clear dark brown oil. 1H NMR (300 MHz, CDCl3) δ 7.48 (br, 1H), 7.46-7.41 (m, 1H), 7.40-7.34 (m, 2H), 3.17 (t, J=14.5 Hz, 2H), 1.29 (br, 2H).
Name
2-(3-chlorophenyl)-2,2-difluoroethylamine hydrochloride
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([C:9]([F:13])([F:12])[CH2:10][NH2:11])[CH:6]=[CH:7][CH:8]=1.[OH-].[Na+]>>[Cl:2][C:3]1[CH:4]=[C:5]([C:9]([F:12])([F:13])[CH2:10][NH2:11])[CH:6]=[CH:7][CH:8]=1 |f:0.1,2.3|

Inputs

Step One
Name
2-(3-chlorophenyl)-2,2-difluoroethylamine hydrochloride
Quantity
1.65 g
Type
reactant
Smiles
Cl.ClC=1C=C(C=CC1)C(CN)(F)F
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (1×8 mL, 1×4 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
briefly concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C(CN)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.44 g
YIELD: CALCULATEDPERCENTYIELD 103.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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